t-Boc-Aminooxy-PEG4-amine
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Overview
Description
t-Boc-Aminooxy-PEG4-amine is a bifunctional reagent that has gained significant attention in pharmaceutical research and development. This compound consists of a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and a primary amine group connected via a polyethylene glycol (PEG) spacer with a length of four ethylene glycol units (PEG4). The t-Boc protection ensures the stability of the aminooxy group during various chemical reactions, making it a versatile tool in the synthesis of complex bioconjugates, such as antibody-drug conjugates, PEGylated proteins, and targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG4-amine typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected using tert-butyloxycarbonyl (t-Boc) to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then linked to a PEG spacer with four ethylene glycol units.
Introduction of the Primary Amine Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions: t-Boc-Aminooxy-PEG4-amine undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly involving the amine group.
Substitution: The primary amine group can participate in nucleophilic substitution reactions with electrophiles such as activated esters and isothiocyanates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and isothiocyanates are commonly employed.
Major Products:
Oxime Linkages: The deprotected aminooxy group reacts with aldehydes or ketones to form stable oxime linkages.
Amide Bonds: The primary amine group reacts with carboxylic acids or activated esters to form amide bonds
Scientific Research Applications
t-Boc-Aminooxy-PEG4-amine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex bioconjugates and as a linker in various chemical reactions.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for studying biological processes.
Medicine: Plays a crucial role in the development of targeted drug delivery systems and antibody-drug conjugates.
Industry: Employed in the production of PEGylated proteins and other biopharmaceuticals
Mechanism of Action
The mechanism of action of t-Boc-Aminooxy-PEG4-amine involves the selective conjugation of its functional groups to target molecules. The t-Boc-protected aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehydes or ketones to form stable oxime linkages. The primary amine group can react with a wide range of electrophiles, facilitating the formation of various chemical bonds. This dual functionality makes it a valuable tool in the synthesis of complex bioconjugates and targeted drug delivery systems .
Comparison with Similar Compounds
t-Boc-Aminooxy-PEG4-amine is unique due to its bifunctional nature and the presence of a PEG spacer, which enhances its solubility in aqueous media. Similar compounds include:
t-Boc-N-amido-PEG2-CH2CO2H: A heterobifunctional PEGylated crosslinker with a Boc-protected amine and a carboxyl group.
t-Boc-Aminooxy-PEG4-CH2CO2H: A crosslinking reagent with a Boc-protected aminooxy group and a terminal carboxylic acid.
These compounds share similar functionalities but differ in the length of the PEG spacer and the nature of the functional groups, making this compound a versatile and unique reagent in various applications .
Biological Activity
t-Boc-Aminooxy-PEG4-amine is a versatile compound widely utilized in biochemical research and drug development due to its unique properties as a crosslinker. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
Chemical Composition:
- Molecular Formula: C20H34N2O11
- Molecular Weight: 478.49 g/mol
- CAS Number: 2401831-99-8
- Purity: Typically ≥ 95%
Functional Groups:
- t-Boc (tert-butyloxycarbonyl) protected aminooxy group.
- PEG (polyethylene glycol) spacer enhances solubility in aqueous environments.
The t-Boc group can be removed under mild acidic conditions, allowing the aminooxy group to participate in further chemical reactions, particularly in conjugation processes.
This compound primarily functions as a crosslinking agent. Its mechanism involves the formation of stable amide bonds with primary amines through the following steps:
- Deprotection: The t-Boc group is removed using mild acids (e.g., trifluoroacetic acid).
- Formation of Amide Bonds: The free aminooxy group reacts with primary amines in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form stable amide bonds.
This reaction is crucial in modifying proteins and peptides, impacting their biological functions and interactions.
Biological Activity
Cellular Effects:
this compound influences various cellular processes:
- Protein Modification: By forming covalent bonds with proteins, it alters their activity, localization, and interaction with other biomolecules.
- Gene Expression Regulation: Modifications can affect transcription factors and signaling pathways, leading to changes in gene expression profiles.
Biochemical Pathways:
The specific pathways affected depend on the target molecules. For instance, conjugation with signaling proteins can modulate pathways involved in cell growth and differentiation.
Applications
This compound has diverse applications across various fields:
- Bioconjugation: Used to link biomolecules for creating targeted therapies or diagnostic agents.
- Drug Delivery Systems: Enhances the solubility and stability of therapeutic agents by PEGylation.
- Research Tools: Serves as a crosslinking reagent for studying protein interactions and dynamics.
Case Studies
Several studies highlight the efficacy of this compound in various applications:
-
Protein Conjugation:
In a study involving the modification of pro-sfGFP (superfolder Green Fluorescent Protein), researchers successfully demonstrated that conjugation only occurred when sfGFP was previously modified through oxidative coupling, showcasing the specificity and effectiveness of this compound in protein engineering . -
Crosslinking Applications:
The compound has been utilized to create complex bioconjugates for therapeutic purposes, particularly in the development of PROTACs (Proteolysis Targeting Chimeras), which leverage its ability to form stable linkages between target proteins and ubiquitin ligases . -
Impact on Cellular Processes:
Research indicates that modifications using this compound can significantly alter cellular signaling pathways, potentially leading to new therapeutic strategies for diseases such as cancer .
Summary Table of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O7/c1-15(2,3)24-14(18)17-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-16/h4-13,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWUCVVCHCOBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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